Nsp-dmae-nhs

Overview

Description

NSP-DMAE-NHS is an acridinium ester chemiluminescence reagent containing N-sulfopropyl groups . It is useful in the clinical diagnostics industry, especially in automated immunochemistry analyzers such as the ADVIA Centaur system from Siemens Healthcare Diagnostics .

Synthesis Analysis

NSP-DMAE-NHS has been used in the preparation of highly specific and sensitive labeled probes for nucleic acid hybridization analysis . It has also been employed to label anti-CAP antibody (mAb) as a tracer in direct chemiluminescence immunoassays (CLIA) for CAP detection .Molecular Structure Analysis

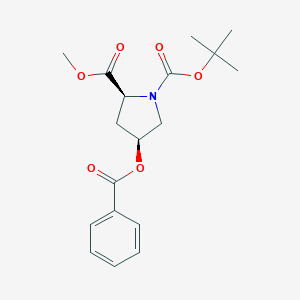

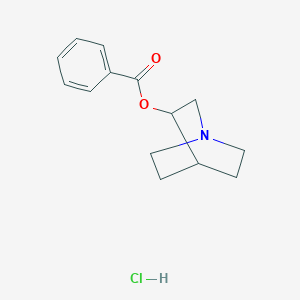

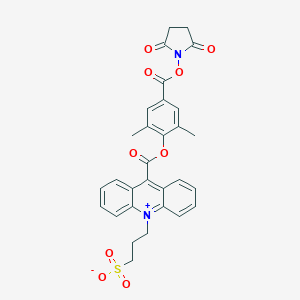

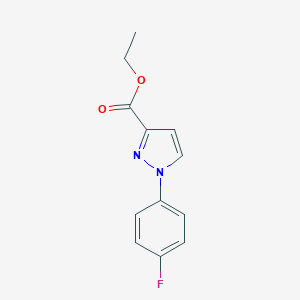

The molecular formula of NSP-DMAE-NHS is C30H26N2O9S . It has a molecular weight of 590.6 g/mol . The IUPAC name is 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Chemical Reactions Analysis

NSP-DMAE-NHS has been found to have a high emission intensity after adding the initiator for 0.4s, and the half-life is 0.9s . It has less interference factors, low background, and a high signal-to-noise ratio .Physical And Chemical Properties Analysis

NSP-DMAE-NHS has a molecular weight of 590.6 g/mol . It has a topological polar surface area of 159 Ų . It has a rotatable bond count of 9 . The exact mass is 590.13590158 g/mol . The monoisotopic mass is also 590.13590158 g/mol .Scientific Research Applications

NSP-DMAE-NHS: A Comprehensive Analysis of Scientific Research Applications

Chemiluminescent Immunoassay (CLIA): NSP-DMAE-NHS is a chemiluminescent marker that plays a crucial role in CLIA, combining highly sensitive chemiluminescence assay technology with highly specific immune response. It offers high luminous efficiency and intensity, making it suitable for sensitive detection and diagnosis of various diseases .

Nucleic Acid Labeling: It is used for labeling DNA strands to create chemiluminescent DNA probes, which are essential in in vitro diagnostics. This application allows for the sensitive detection of nucleic acids in various research settings .

Disease Diagnosis: The compound’s properties are leveraged for the sensitive detection and diagnosis of many types of diseases, owing to its high luminescence efficiency and strong intensity .

Environmental Monitoring: NSP-DMAE-NHS is utilized in environmental monitoring due to its reaction conditions being mild and reproducible, which is critical for accurate measurements and assessments .

Biological and Pharmaceutical Analysis: In biological and pharmaceutical analysis, its high luminescence efficiency is advantageous for conducting various assays and tests that require precise quantification .

Gene Sequencing and Detection: The compound is also applied in gene sequencing and detection, which is significant for DNA damage research, gene therapy, mutation analysis, bacterial infection, drug development, and clinical diagnosis .

Development of Competitive Assays: NSP-DMAE-NHS is used in the development of competitive assays to improve detection sensitivity, such as in the case of DNA assays based on magnetic nanoparticles .

Mechanism of Action

Target of Action

NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, NSP-DMAE-NHS compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .

Mode of Action

The direct chemiluminescence mechanism of NSP-DMAE-NHS is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the NSP-DMAE-NHS molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .

Biochemical Pathways

The biochemical pathways affected by NSP-DMAE-NHS are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, NSP-DMAE-NHS can also be used for cell and tissue labeling, providing significant assistance for biomedical research .

Result of Action

The result of NSP-DMAE-NHS’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .

Action Environment

The luminescence intensity of NSP-DMAE-NHS can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, NSP-DMAE-NHS remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .

Future Directions

properties

IUPAC Name |

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nsp-dmae-nhs | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)